REACTION_CXSMILES
|
[CH2:1](Cl)[CH2:2]Cl.Cl.CN.[CH:8]1[CH:9]=[CH:10][C:11]2N(O)N=N[C:12]=2[CH:13]=1.O.[CH2:19](N(CC)CC)[CH3:20].[CH3:26][N:27]([CH:29]=[O:30])C>>[CH3:26][NH:27][C:29]([C:19]1[CH2:20][C:12]2[C:11]([C:1]=1[CH3:2])=[CH:10][CH:9]=[CH:8][CH:13]=2)=[O:30] |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
3-methyl-2-inden-2-carboxylic acid
|
Quantity
|
1.91 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.675 g
|
Type
|
reactant
|
Smiles
|
Cl.CN
|
Name
|
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O.O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with 5% NaHCO3
|
Type
|
CUSTOM
|
Details
|
the resulting white precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. in a vacuum oven
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C=1CC2=CC=CC=C2C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |